Cyanine 3 Bisfunctional MTSEA Dye (potassium)
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Overview
Description
Cyanine 3 Bisfunctional MTSEA Dye (potassium) is a thiol-reactive fluorescent dye belonging to the cyanine dye series. It is commonly used as a fluorescent marker for biomolecules, particularly in biological and biochemical research. This dye can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
Preparation Methods
The synthesis of Cyanine 3 Bisfunctional MTSEA Dye (potassium) involves several steps, typically starting with the preparation of the cyanine dye core structure. The core structure is then functionalized with thiol-reactive groups to create the bisfunctional MTSEA derivative. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Cyanine 3 Bisfunctional MTSEA Dye (potassium) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence characteristics.
Substitution: The thiol-reactive groups in the dye can undergo substitution reactions with thiol-containing biomolecules, forming stable covalent bonds. Common reagents used in these reactions include oxidizing agents, reducing agents, and thiol-containing compounds. .
Scientific Research Applications
Cyanine 3 Bisfunctional MTSEA Dye (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biomolecules, cells, and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for detecting specific biomolecules .
Mechanism of Action
The mechanism of action of Cyanine 3 Bisfunctional MTSEA Dye (potassium) involves its ability to bind to biomolecules, particularly DNA, through intercalation. This binding enhances the dye’s fluorescence, making it a valuable tool for detecting and visualizing biomolecules. The molecular targets include thiol-containing proteins and nucleic acids, and the pathways involved are primarily related to fluorescence signaling and detection .
Comparison with Similar Compounds
Cyanine 3 Bisfunctional MTSEA Dye (potassium) can be compared with other similar compounds in the cyanine dye series, such as:
Cyanine 5 Bisfunctional MTSEA Dye (potassium): Similar in structure but with different spectral properties, making it suitable for different applications.
Cyanine 7 Bisfunctional MTSEA Dye (potassium): Another variant with unique fluorescence characteristics.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye with different chemical properties and applications. The uniqueness of Cyanine 3 Bisfunctional MTSEA Dye (potassium) lies in its specific fluorescence properties and its ability to form stable covalent bonds with thiol-containing biomolecules
Properties
Molecular Formula |
C41H57KN4O12S6 |
---|---|
Molecular Weight |
1029.4 g/mol |
IUPAC Name |
potassium;(2Z)-2-[(E)-3-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]indole-5-sulfonate |
InChI |
InChI=1S/C41H58N4O12S6.K/c1-40(2)32-28-30(62(52,53)54)18-20-34(32)44(24-11-7-9-16-38(46)42-22-26-58-60(5,48)49)36(40)14-13-15-37-41(3,4)33-29-31(63(55,56)57)19-21-35(33)45(37)25-12-8-10-17-39(47)43-23-27-59-61(6,50)51;/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3,(H3-,42,43,46,47,52,53,54,55,56,57);/q;+1/p-1 |
InChI Key |
HXJHQQZBPRMPJV-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCSS(=O)(=O)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCSS(=O)(=O)C)C.[K+] |
Origin of Product |
United States |
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